Chloro(1,5-hexadiene)rhodium(I) dimer
Overview
Description
Chloro(1,5-hexadiene)rhodium(I) dimer, also known as di-μ-chlorobis[(1,2,5,6-η)-1,5-hexadiene]dirhodium, is an organometallic compound with the molecular formula [(H₂C=CHCH₂CH₂CH=CH₂)RhCl]₂. This compound is a dimer, meaning it consists of two rhodium atoms bridged by two chloride ions and coordinated to 1,5-hexadiene ligands. It is a dark yellow powder or crystalline solid with a melting point of 118-120°C .
Mechanism of Action
Target of Action
The primary target of the Chloro(1,5-hexadiene)rhodium(I) dimer is certain prochiral alkenes . The compound acts as a chiral catalyst, facilitating the asymmetric hydrogenation of these targets .
Mode of Action
The this compound interacts with its targets by catalyzing their hydrogenation . This interaction results in the reduction of arenes and heterocyclic compounds .
Biochemical Pathways
The this compound affects the hydrogenation pathway . By catalyzing the hydrogenation of prochiral alkenes, it influences the downstream production of other metal ligands used in catalysis .
Result of Action
The molecular and cellular effects of the this compound’s action include the asymmetric hydrogenation of prochiral alkenes . This results in the production of chiral compounds, which have important applications in various fields, including pharmaceuticals and materials science .
Action Environment
The efficacy and stability of the this compound can be influenced by environmental factors such as temperature and the presence of other substances in the reaction mixture . For example, the compound is used in conjunction with CTAB or THS as a phase-transfer catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(1,5-hexadiene)rhodium(I) dimer can be synthesized through the reaction of rhodium(III) chloride hydrate with 1,5-hexadiene in the presence of a reducing agent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to reflux, and the product precipitates as a yellow-orange solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Chloro(1,5-hexadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:
Hydrogenation: It acts as a catalyst for the hydrogenation of alkenes and arenes.
Enantioselective Hydrosilylation: It is used in the enantioselective hydrosilylation of alkenes.
Reduction: It catalyzes the reduction of heterocyclic compounds
Common Reagents and Conditions
Hydrogenation: Hydrogen gas (H₂) is used as the reducing agent, often in the presence of a solvent such as ethanol or toluene.
Enantioselective Hydrosilylation: Silanes, such as triethylsilane, are used as reagents.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄)
Major Products Formed
Hydrogenation: Saturated hydrocarbons are formed from the hydrogenation of alkenes.
Enantioselective Hydrosilylation: Chiral silanes are produced.
Reduction: Reduced heterocyclic compounds are obtained
Scientific Research Applications
Chloro(1,5-hexadiene)rhodium(I) dimer has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, hydrosilylation, and reduction.
Biology: It is employed in the study of enzyme mimetics and the development of new catalytic processes.
Medicine: Research is ongoing into its potential use in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials .
Comparison with Similar Compounds
Chloro(1,5-hexadiene)rhodium(I) dimer can be compared with other similar rhodium complexes, such as:
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
- Di-μ-chloro-tetracarbonyldirhodium(I)
- Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate
Uniqueness
This compound is unique due to its specific ligand environment and its ability to catalyze a wide range of reactions with high selectivity and efficiency. Its structure allows for the activation of various substrates, making it a versatile catalyst in organic synthesis .
Properties
IUPAC Name |
hexa-1,5-diene;rhodium;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10.2ClH.2Rh/c2*1-3-5-6-4-2;;;;/h2*3-4H,1-2,5-6H2;2*1H;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHMEFNDAMNKW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC=C.C=CCCC=C.[Cl-].[Cl-].[Rh].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2Rh2-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32965-49-4 | |
Record name | Rhodium, di-mu-chlorobis((1,2,5,6-eta)1,5-hexadiene)di- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032965494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloro(1,5-hexadiene)rhodium(I) Dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Chloro(1,5-hexadiene)rhodium(I) dimer an effective catalyst for the hydrogenation of aromatic compounds like tetralin?
A1: this compound demonstrates excellent catalytic activity in the hydrogenation of tetralin to cis- and trans-decalin in a biphasic system []. This effectiveness stems from several factors:
- High selectivity: The catalyst primarily targets the aromatic ring of tetralin, leading to the desired decalin isomers with minimal byproduct formation [].
- Mild reaction conditions: The hydrogenation proceeds efficiently under relatively mild conditions, such as dilute alkaline buffer, low surfactant concentration, and moderate temperatures and pressures [].
- Catalyst recyclability: The research demonstrates the catalyst's ability to be reused for at least eight cycles without significant loss of activity, highlighting its stability and potential for cost-effectiveness [].
- Compatibility with complex mixtures: The catalyst's effectiveness persists even in the presence of coal liquids, suggesting its potential application in complex industrial settings [].
Q2: How does the biphasic system contribute to the catalytic activity of this compound?
A2: The biphasic system, consisting of hexane and an aqueous buffer, plays a crucial role in the catalyst's performance:
- Enhanced catalyst separation: The immiscible nature of the organic (hexane) and aqueous phases allows for easy separation of the catalyst, which resides in the aqueous phase, from the reactants and products in the organic phase [].
- Control of reaction environment: The aqueous phase acts as a reservoir for the catalyst and allows for control over pH and surfactant concentration, which directly impact the reaction rate and selectivity [].
- Facilitated mass transfer: The interface between the two phases acts as a region for efficient mass transfer of reactants (hydrogen and tetralin) from the organic phase to the catalyst in the aqueous phase [].
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